molecular formula C7H12N6O B2430735 1-(1H-tetrazol-1-ylacetyl)piperazine CAS No. 923183-58-8

1-(1H-tetrazol-1-ylacetyl)piperazine

Cat. No.: B2430735
CAS No.: 923183-58-8
M. Wt: 196.214
InChI Key: XVQGLWIQXHSHLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

1-(1H-tetrazol-1-ylacetyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.

    Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Safety and Hazards

The safety data sheet for a related compound, piperazine, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Preparation Methods

The synthesis of 1-(1H-tetrazol-1-ylacetyl)piperazine involves several steps. One common method includes the reaction of piperazine with 1H-tetrazole-1-acetic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as dichloromethane at a controlled temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(1H-tetrazol-1-ylacetyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while reduction can produce reduced piperazine derivatives .

Mechanism of Action

The mechanism of action of 1-(1H-tetrazol-1-ylacetyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

1-(1H-tetrazol-1-ylacetyl)piperazine can be compared with other piperazine derivatives and tetrazole-containing compounds. Similar compounds include:

    1-(1H-tetrazol-5-yl)piperazine: Another tetrazole-piperazine derivative with similar chemical properties.

    1-(2H-tetrazol-2-ylacetyl)piperazine: A compound with a different tetrazole isomer, leading to variations in reactivity and biological activity.

    1-(1H-tetrazol-1-yl)ethanone: A simpler tetrazole derivative used in various chemical reactions.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .

Properties

IUPAC Name

1-piperazin-1-yl-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N6O/c14-7(5-13-6-9-10-11-13)12-3-1-8-2-4-12/h6,8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQGLWIQXHSHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CN2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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